5-chloro-4-fluoropyrimidin-2-amine
Description
Properties
CAS No. |
1543022-92-9 |
|---|---|
Molecular Formula |
C4H3ClFN3 |
Molecular Weight |
147.5 |
Purity |
90 |
Origin of Product |
United States |
Preparation Methods
Ammonolysis in Tetrahydrofuran
A prominent method involves the selective substitution of chlorine atoms in 2,4-dichloro-5-fluoropyrimidine with ammonia. As detailed in patent CN110343074B, the process begins by dissolving 2,4-dichloro-5-fluoropyrimidine in tetrahydrofuran (THF) under inert conditions. The solution is cooled to 0°C, followed by dropwise addition of ammonia water. After maintaining the reaction at 0°C for 2–3 hours, the mixture is warmed to room temperature and stirred for an additional 1–2 hours. This two-stage temperature control ensures sequential substitution at the 2- and 4-positions, yielding a mixture of 2-chloro-4-amino-5-fluoropyrimidine and 4-chloro-5-fluoropyrimidin-2-amine .
The crude product is extracted with ethyl acetate, washed with saturated sodium bicarbonate and brine, dried over sodium sulfate, and concentrated. Column chromatography (cyclohexane/ethyl acetate gradient) separates the isomers, affording the target compound in 93% yield. The reaction’s selectivity arises from steric and electronic effects, with the 4-position being more reactive toward nucleophilic substitution due to the electron-withdrawing fluorine atom at C5.
Precursor Synthesis: 2,4-Dichloro-5-fluoropyrimidine
The dichloro precursor is synthesized from 5-fluorouracil via chlorination. Patent CN102070536A describes a method where 5-fluorouracil reacts with trichloroethylene and triphosgene (bis(trichloromethyl) carbonate) under controlled conditions. This stepwise chlorination replaces hydroxyl groups at C2 and C4 with chlorine, achieving high regioselectivity. The dichloro intermediate is critical for downstream amination reactions and is commercially available, ensuring scalability.
Comparative Analysis of Synthetic Methods
Reaction Efficiency and Yield
The ammonia-mediated substitution (Method 1) offers a one-step route with a 93% yield after purification, significantly outperforming traditional multi-step sequences. In contrast, alternative pathways requiring custom-synthesized intermediates often suffer from lower overall yields (typically 60–75%) due to cumulative losses in each step.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of 4-chloro-5-fluoropyrimidin-2-amine. In the -NMR spectrum ([D6]DMSO), signals at δ 8.25 ppm (d, J = 3.6 Hz) and 7.34 ppm (s) correspond to the pyrimidine H6 proton and NH2 group, respectively. The -NMR spectrum exhibits resonances at 158.2 ppm (C2-NH2), 152.1 ppm (C4-Cl), and 148.9 ppm (C5-F), consistent with the proposed structure.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-fluoropyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles, leading to the substitution of the chlorine or fluorine atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyrimidines .
Scientific Research Applications
5-chloro-4-fluoropyrimidin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of nucleic acid analogs and their interactions with biological systems.
Industry: It is used in the production of dyes, agrochemicals, and other functional materials.
Mechanism of Action
The mechanism of action of 5-chloro-4-fluoropyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in nucleic acid synthesis, such as thymidylate synthase. This inhibition disrupts DNA replication and cell division, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Notes:
- *Molecular weight calculated based on formula.
- Positional isomers : Substitution patterns (e.g., Cl at position 2 vs. 5) influence electronic properties. For example, 2-chloro-5-fluoropyrimidin-4-amine (CAS 56076-20-1, ) has Cl at position 2, which may alter hydrogen bonding compared to the target compound.
- Biological activity : Fluorine at position 4 or 5 is associated with enhanced metabolic stability and bioavailability. For instance, 5-fluoro-pyrimidine derivatives exhibit antitumor activity by inhibiting thymidylate synthase .
Crystallographic and Hydrogen Bonding Behavior
Table 2: Hydrogen Bonding and Crystal Packing
Key Observations :
- The target compound’s smaller size (compared to aryl-substituted derivatives) likely results in simpler crystal packing dominated by N–H⋯N bonds, similar to 5-bromo-2-chloropyrimidin-4-amine .
- Bulky substituents (e.g., o-tolyl in ) reduce planarity, decreasing π-π interactions but enhancing hydrophobic binding in biological systems.
Q & A
Basic: What are the established synthetic routes for 5-chloro-4-fluoropyrimidin-2-amine, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound (CAS 155-10-2) typically involves nitro-group reduction or halogenation of pyrimidine precursors. For example:
- Nitro reduction : A method analogous to (5-bromo-2-chloropyrimidin-4-amine synthesis) uses stannous chloride (SnCl₂) in HCl to reduce a nitro-pyrimidine intermediate. Reaction temperature (273 K) and stoichiometric control of SnCl₂ are critical to avoid over-reduction .
- Halogen exchange : Fluorination via nucleophilic aromatic substitution (e.g., using KF or CsF in polar aprotic solvents) on chlorinated precursors can introduce fluorine. Reaction yields depend on activating groups (e.g., nitro or amino) at specific positions .
Optimization strategies : - Monitor reaction progress via HPLC or TLC to identify intermediates.
- Adjust solvent polarity (e.g., acetonitrile for recrystallization) to improve purity .
Advanced: How can density functional theory (DFT) predict the regioselectivity of this compound in nucleophilic substitution reactions?
Answer:
DFT calculations can model electron density and frontier molecular orbitals to identify reactive sites. For example:
- Electrostatic potential maps reveal electron-deficient regions (e.g., C-5 due to fluorine’s inductive effect), favoring nucleophilic attack at C-4 or C-6 positions.
- Activation energy barriers for possible pathways (e.g., Cl vs. F substitution) can be compared to predict dominant products.
Methodology : - Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets.
- Validate predictions with experimental data (e.g., NMR monitoring of reaction intermediates) .
Structural Analysis: What techniques are most effective for characterizing this compound’s crystal structure and purity?
Answer:
- X-ray crystallography : Resolve bond lengths and angles (e.g., C-Cl: ~1.73 Å, C-F: ~1.34 Å) and confirm planar pyrimidine rings (r.m.s. deviation <0.1 Å) .
- NMR spectroscopy :
- ¹⁹F NMR : Detects fluorine environment (δ ~ -120 ppm for aromatic F).
- ¹H/¹³C NMR : Assign amino (δ ~6.5 ppm) and aromatic protons .
- HPLC-MS : Quantify purity (>98%) and detect byproducts (e.g., dehalogenated species) .
Biological Activity: What in vitro assays evaluate the antitumor potential of this compound, and how do structural modifications enhance activity?
Answer:
- Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values to structure-activity relationships (SAR).
- Target engagement : Fluorescence polarization assays measure binding affinity to kinases (e.g., EGFR) or DNA topoisomerases .
Structural modifications : - Introduce electron-withdrawing groups (e.g., CF₃ at C-6) to enhance DNA intercalation .
- Replace chlorine with methylsulfonyl to improve solubility and bioavailability .
Advanced: How can conflicting data on the biological activity of halogenated pyrimidines be resolved?
Answer:
Contradictions often arise from assay variability or impurities. Resolution strategies:
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends.
- Control experiments :
- Test compound purity via elemental analysis and HRMS.
- Use isogenic cell lines to isolate target effects .
- Computational docking : Compare binding modes (e.g., AutoDock Vina) to explain potency differences across analogs .
Safety: What protocols ensure safe handling and storage of this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation .
- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .
- Waste disposal : Neutralize with 10% NaOH before incineration .
Basic: What spectroscopic techniques differentiate this compound from its structural analogs?
Answer:
- IR spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and C-F/C-Cl vibrations (1100–600 cm⁻¹).
- Mass spectrometry : Parent ion at m/z 161.5 [M+H]⁺ and fragment ions (e.g., loss of Cl: m/z 126) .
- UV-Vis : Monitor λₘₐₓ ~260 nm (π→π* transition) in methanol .
Advanced: How do intermolecular interactions influence the crystallinity of this compound?
Answer:
- Hydrogen bonding : N-H···N interactions (2.8–3.0 Å) form dimers, enhancing crystal stability .
- π-π stacking : Offset stacking of pyrimidine rings (3.4–3.6 Å spacing) contributes to layered structures .
- Halogen bonding : Weak C-Cl···F interactions (3.3 Å) may guide polymorph formation .
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
- Polar aprotic solvents : Acetonitrile or ethyl acetate yield high-purity crystals (≥99%) .
- Mixed solvents : Ethanol/water (7:3 v/v) removes hydrophilic impurities .
Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of this compound’s enzymatic inhibition?
Answer:
- Deuterium labeling : Replace NH₂ with ND₂ to measure KIE (k_H/k_D >1 suggests proton transfer in rate-limiting steps).
- Enzymatic assays : Compare inhibition constants (Kᵢ) for deuterated vs. non-deuterated analogs using purified enzymes (e.g., thymidylate synthase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
